
Cinnamoyl isothiocyanate
概要
説明
Cinnamoyl isothiocyanate is a class of small molecular compounds with the structure of –N=C=S . It is a biologically active molecule found in several natural products and pharmaceutical ingredients . The reaction of cinnamoyl isothiocyanate with alkaloids has afforded the corresponding thiourea derivatives .
Synthesis Analysis
The synthesis of cinnamoyl isothiocyanate involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide by either a one-pot process or a two-step approach . The reactions of the cytisine and anabasine alkaloids with cinnamic acid chloride have been studied, and hydrazinolysis of the resulting N-cinnamoylcytisine and N-cinnamoylanabazine has been carried out .Molecular Structure Analysis
Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S and abundant in Brassicaceae or Cruciferae vegetables . These compounds are formed in a bioconversion progress with glucosinolates as the substrate and catalyzed with β-thioglucosidase .Chemical Reactions Analysis
The synthesis of pyrimidine, thiazine, and pyridine derivatives utilizing cinnamoyl isothiocyanate has been described . The reaction of cinnamoyl isothiocyanate with alkaloids has afforded the corresponding thiourea derivatives .Physical And Chemical Properties Analysis
Isothiocyanates can chemically react with water molecules and hydroxides in neutral and alkaline solutions . Structural differences lead to differences in lipophilicity and hydrophilicity .科学的研究の応用
Synthesis of Alkaloid Derivatives
Cinnamoyl isothiocyanate has been utilized in the synthesis of cinnamoyl-containing cytisine and anabasine alkaloid derivatives . These derivatives have shown potential in antimicrobial and cytotoxic activities, making them valuable for further pharmacological studies .
Organic Synthesis Intermediates
Due to its high reactivity, Cinnamoyl isothiocyanate serves as an intermediate in organic synthesis. It’s particularly useful in reactions where thiourea derivatives are desired, which are significant in the development of various pharmaceuticals .
Antimicrobial Applications
Research indicates that cinnamoyl isothiocyanate derivatives can exhibit antimicrobial properties . This makes them candidates for use in combating pathogenic fungi and bacteria, which is crucial in the development of new antibiotics .
Anti-Tumor Activity
Isothiocyanates, including cinnamoyl isothiocyanate, are suggested to have anti-tumor properties. They are found in natural products and pharmaceutical ingredients that may contribute to cancer prevention and treatment strategies .
Food Preservation
The anti-microbial nature of certain isothiocyanates, potentially including cinnamoyl isothiocyanate, makes them useful in food preservation. Their ability to inhibit microbial growth can enhance the shelf-life of food products .
Neuroprotective Treatments
Compounds like cinnamoyl isothiocyanate have been studied for their neuroprotective activities, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Synthesis of Natural Product Analogues
Cinnamoyl isothiocyanate is involved in the synthesis of analogues of biologically relevant natural products, such as welwitindolinone and hapalindole alkaloids, which have diverse biological activities .
Cholinergic System Research
Alkaloids and their derivatives, synthesized using cinnamoyl isothiocyanate, serve as tools for studying the cholinergic system. This research is vital for understanding neurological pathways and disorders .
作用機序
Target of Action
Cinnamoyl isothiocyanate interacts with various targets in the cell. Molecular docking simulations suggest that the most likely targets of cinnamoyl isothiocyanate in C. albicans are caHOS2 and caRPD3, while the most likely target in S. aureus is saFABH . These targets play crucial roles in the survival and proliferation of these organisms, making them ideal targets for antimicrobial action.
Mode of Action
Cinnamoyl isothiocyanate interacts directly with its targets, leading to changes in their function. For instance, compounds containing cinnamoyl isothiocyanate have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death.
Biochemical Pathways
Cinnamoyl isothiocyanate affects several biochemical pathways. It is involved in the monolignol pathway for lignin biosynthesis, where it catalyzes the conversion of hydroxycinnamoyl-CoAs into hydroxycinnamaldehydes . This pathway is shared with some important secondary metabolites, such as flavonoids and coumarins .
Pharmacokinetics
The presence of certain groups, such as an isopropyl group, has been suggested to be important for antibacterial activity , which may influence its bioavailability and efficacy.
Result of Action
The primary result of cinnamoyl isothiocyanate’s action is its antimicrobial and cytotoxic activity. It has been found to exhibit significant antimicrobial activity against pathogenic fungi and bacteria . In addition, it has been found to have cytotoxic activity, suggesting potential applications in cancer therapy .
Safety and Hazards
将来の方向性
Isothiocyanates, including cinnamoyl isothiocyanate, have raised scientific interest due to their unique chemo-preventive properties against cancer pathogenesis . They have potential as promising chemo-therapeutic agents that could be used in the clinical setting to potentiate the efficacy of existing therapies .
特性
IUPAC Name |
(E)-3-phenylprop-2-enoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(11-8-13)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQIHUSOWHSPPO-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420807 | |
| Record name | (2E)-3-Phenylprop-2-enoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamoyl isothiocyanate | |
CAS RN |
19495-08-0 | |
| Record name | (2E)-3-Phenylprop-2-enoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19495-08-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of heterocyclic compounds can be synthesized using cinnamoyl isothiocyanate?
A: Cinnamoyl isothiocyanate reacts with various nucleophiles, enabling the synthesis of diverse heterocycles. Researchers have successfully synthesized pyrimidine [, , , ], thiazine [, ], triazine [], thiadiazole [, , ], triazole [, ], and pyridine [] derivatives using cinnamoyl isothiocyanate as a starting material.
Q2: How does cinnamoyl isothiocyanate react with nitrogen nucleophiles?
A: Cinnamoyl isothiocyanate readily undergoes nucleophilic addition reactions with nitrogen-containing compounds like amines, hydrazines, and amidines. For instance, its reaction with p-aminophenol, N1-phenylbenzene-1,4-diamine, and p-aminoacetophenone initially forms thiourea derivatives, which can be further cyclized to pyrimidinethiones under basic conditions [].
Q3: Can you elaborate on the reaction of cinnamoyl isothiocyanate with isoniazid?
A: Cinnamoyl isothiocyanate reacts with isoniazid (isonicotinic acid hydrazide) to produce a cinnamoyl thiosemicarbazide derivative. This intermediate can be further transformed into various heterocycles like dihydropyrimidine, triazolethiazine, 1,3,4-thiadiazole, 1,3-thiazole, and 1,2,4-thiadiazole by employing different reagents and reaction conditions [].
Q4: Is cinnamoyl isothiocyanate limited to reactions with nitrogen nucleophiles?
A: No, while it readily reacts with nitrogen nucleophiles, cinnamoyl isothiocyanate can also react with oxygen nucleophiles. Studies have shown its cyclization with various oxygen-containing reagents, further broadening its synthetic utility [].
Q5: Are there any limitations or challenges in using cinnamoyl isothiocyanate for synthesis?
A: While generally versatile, synthesizing 5-alkyl-1,2,4-dithiazole-3-thiones using cinnamoyl isothiocyanate has proven challenging. Attempts to produce these compounds through sulfurization were unsuccessful. Interestingly, an alternative cyclization of a reaction intermediate led to the formation of a 1,3-thiazine derivative instead [].
Q6: Has the conformational behavior of cinnamoyl isothiocyanate been investigated?
A: Yes, studies employing dipole moment measurements have been conducted to understand the conformation of cinnamoyl isothiocyanates. This research helps to predict the reactivity and potential applications of these compounds in various synthetic transformations [].
Q7: What is the significance of studying the reactions of α-substituted cinnamoyl isothiocyanates?
A: Investigating the reactivity of α-substituted cinnamoyl isothiocyanates, for instance with sodium hydrosulfide and diazomethane, provides valuable insights into the impact of substituents on the reaction pathway and product formation. This knowledge is crucial for designing efficient synthetic routes to diversely substituted heterocyclic compounds [, ].
Q8: Can you provide an example of a specific compound synthesized and structurally characterized using cinnamoyl isothiocyanate?
A: Researchers successfully synthesized 4,4,6-trimethyl-1-phenyl-3,4-dihydropyrimidine-2(1H)-thione using cinnamoyl isothiocyanate and aniline. Single-crystal X-ray diffraction analysis confirmed the structure of the synthesized compound, revealing the presence of two molecules in the asymmetric unit and intermolecular N—H⋯S hydrogen bonds leading to dimer formation [].
Q9: Beyond heterocycle synthesis, are there other applications of cinnamoyl isothiocyanate?
A: Research explored the incorporation of cinnamoyl moieties into naturally occurring alkaloids like cytisine and anabasine. This modification aimed to investigate the impact on biological activity and potentially discover new drug candidates [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




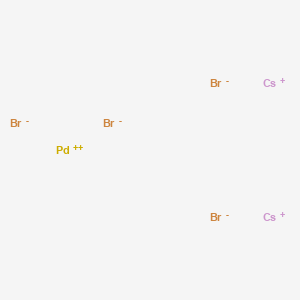
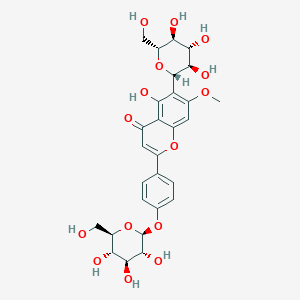
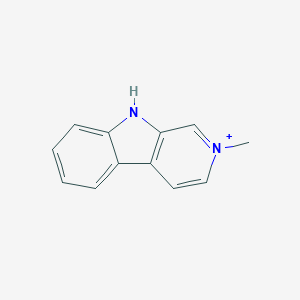
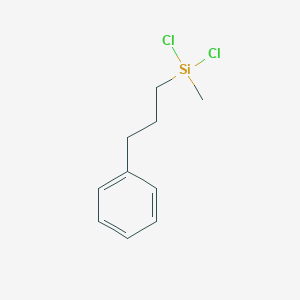
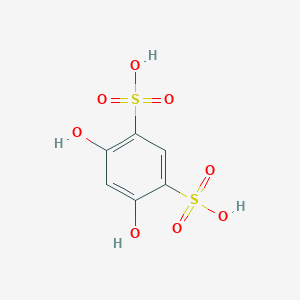

![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B96405.png)
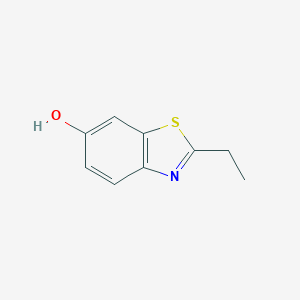
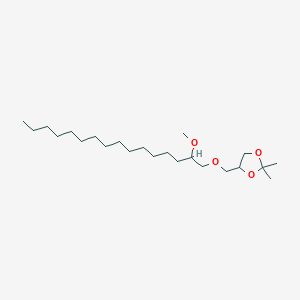
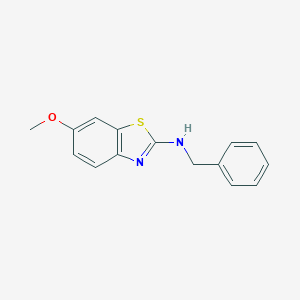
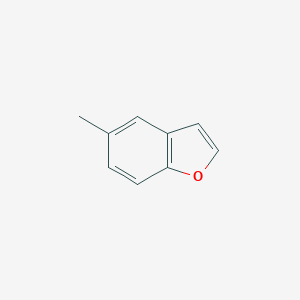
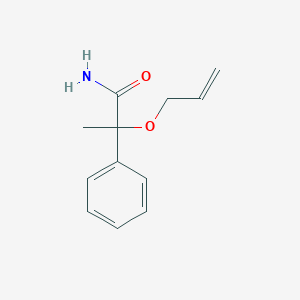
![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)